molecular formula C9H12ClNO2S B2652019 N-[1-(2-chlorophenyl)ethyl]methanesulfonamide CAS No. 1343693-30-0

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide

Cat. No.: B2652019
CAS No.: 1343693-30-0
M. Wt: 233.71
InChI Key: HMJIOKFBRSKMHO-UHFFFAOYSA-N
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Description

N-[1-(2-Chlorophenyl)ethyl]methanesulfonamide (molecular formula: C₉H₁₂ClNO₂S; molecular weight: 233.71 g/mol) is a sulfonamide derivative featuring a 2-chlorophenyl group attached to an ethylamine backbone, which is further substituted with a methanesulfonamide moiety. Its stereospecific structure, particularly the (R)-enantiomer, has been characterized by SMILES notation (c1cccc(Cl)c1C(NS(=O)(C)=O)C) and InChI identifiers, confirming its chiral center and spatial configuration . This compound is of interest in medicinal chemistry due to sulfonamides' established role as bioactive agents, including antimicrobial, antiviral, and receptor-modulating properties .

Properties

IUPAC Name

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO2S/c1-7(11-14(2,12)13)8-5-3-4-6-9(8)10/h3-7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJIOKFBRSKMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)ethyl]methanesulfonamide typically involves the reaction of 2-chlorophenylethylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-chlorophenylethylamine+methanesulfonyl chlorideThis compound+HCl\text{2-chlorophenylethylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-chlorophenylethylamine+methanesulfonyl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2-chlorophenyl)ethyl]methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Backbone Flexibility : The target compound’s simplicity (single aromatic ring and short ethyl chain) contrasts with pyrrolidine-based derivatives (e.g., Compound 39), which exhibit extended carboxamide frameworks for receptor targeting .
  • Substituent Effects: Trifluoromethyl groups (e.g., ) enhance metabolic stability but increase lipophilicity (LogP ~2.5 vs. ~1.8 for the target compound).
  • Synthetic Complexity : Yields for pyrrolidine derivatives (35–73% ) suggest moderate efficiency compared to sulfonamide syntheses in , which use TDAE/DMF at low temperatures but lack explicit yield data.

Physicochemical and Pharmacological Properties

  • Solubility: The target compound’s methanesulfonamide group improves aqueous solubility relative to non-polar analogs like N-cyclohexyltrifluoromethanesulfonamide .
  • Receptor Binding : Pyrrolidine derivatives (e.g., Compound 39) show neuropeptide FF receptor antagonism due to their extended hydrophobic regions and hydrogen-bonding carboxamide groups . In contrast, the target compound’s compact structure may favor different targets.
  • Bioactivity : The bis-heterocyclic compound in demonstrates antimicrobial activity, likely due to sulfone-linked oxadiazole motifs disrupting microbial membranes.

Patent and Application Landscape

  • Therapeutic Potential: Derivatives like the trifluoro-substituted compound (CAS 653595-92-7 ) are patented for antiviral applications, leveraging the trifluoromethyl group’s electron-withdrawing effects to enhance binding affinity.
  • Synthetic Methods : Patent EP1421-68-7 highlights methanesulfonate salt formulations to improve stability, a strategy applicable to the target compound.

Biological Activity

N-[1-(2-chlorophenyl)ethyl]methanesulfonamide is a sulfonamide derivative that has garnered attention in various fields of biological research, particularly for its potential antimicrobial and anticancer properties. This article provides an in-depth analysis of the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its methanesulfonamide group attached to a chlorophenyl moiety. The presence of the chlorophenyl group significantly influences its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various biological effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can be beneficial in cancer therapy.
  • Receptor Modulation : It can bind to receptors influencing cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Its efficacy against various bacterial strains has been documented, suggesting potential applications in treating bacterial infections. The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound induced cytotoxic effects on cancer cell lines, including FaDu hypopharyngeal tumor cells. It showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Apoptosis Induction : The compound has been found to promote apoptosis in cancer cells through mechanisms that may involve the activation of caspases and modulation of apoptotic pathways .

Case Studies

  • Study on Anticancer Effects : A recent study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as a lead compound for further development.
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition at low concentrations, indicating its potential utility as an antibiotic agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with related sulfonamide derivatives is essential.

Compound NameStructure FeaturesBiological Activity
This compoundMethanesulfonamide group with chlorophenyl substitutionAntimicrobial, anticancer
4-Amino-5-ethyl-1H-pyrazolePyrazole coreAntiviral activity
Ethyl 3,5-dimethylpyrazolecarboxylateSimilar pyrazole scaffoldIntermediate for synthesis

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-[1-(2-chlorophenyl)ethyl]methanesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : Alkylation of toluene or anisole derivatives using methanesulfonamide precursors under controlled pH and temperature (e.g., THF reflux at 82–85°C) is a common approach. Purification via recrystallization (e.g., THF solvent) improves purity .
  • Key Parameters : Optimize stoichiometry of chloromethylphenyl intermediates and sulfonamide groups to minimize byproducts like unreacted amines or dimerization products.

Q. How is the structural integrity of this compound confirmed experimentally?

  • Analytical Techniques :

  • X-ray Powder Diffraction : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide groups and aromatic rings) .
  • Spectroscopy : IR confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹), while ¹H/¹³C NMR identifies substituent environments (e.g., chlorophenyl protons at δ 7.2–7.5 ppm) .
    • Data Cross-Validation : Compare experimental melting points (82–85°C) with computational predictions to detect impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Precautionary Measures : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation. Store in airtight containers at 2–8°C to prevent degradation .
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact and medical consultation if inhaled .

Advanced Research Questions

Q. How do electronic effects of the 2-chlorophenyl group influence the reactivity of this compound in organometallic reactions?

  • Mechanistic Insight : The electron-withdrawing Cl group enhances electrophilicity at the benzylic position, facilitating nucleophilic attacks (e.g., Grignard reagent addition).
  • Case Study : Conversion to 1,1-dilithio salts enables coupling with carbonyl compounds, yielding sulfone derivatives. Monitor reaction progress via TLC (Rf shift) .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

  • Discrepancies : Variations in NMR chemical shifts may arise from solvent polarity (DMSO vs. CDCl₃) or crystallographic vs. solution-state conformations.
  • Resolution Strategies :

  • Perform variable-temperature NMR to assess dynamic effects.
  • Compare with computational simulations (DFT) for ground-state conformation validation .

Q. Can computational modeling predict the biological activity of this compound derivatives?

  • Approach : Use QSAR models to correlate structural features (e.g., Cl substituent position, sulfonamide geometry) with bioactivity.
  • Validation : Cross-reference with in vitro assays (e.g., COX-2 inhibition studies) to refine predictive accuracy. Note similarities to COX-2 inhibitors like NS-398 in binding pocket interactions .

Q. How does supramolecular assembly of this compound affect its physicochemical properties?

  • Crystal Engineering : X-ray studies reveal π-π stacking between chlorophenyl rings and hydrogen-bonded sulfonamide dimers, influencing solubility and thermal stability .
  • Impact on Bioavailability : Reduced aqueous solubility due to hydrophobic stacking may necessitate prodrug strategies for therapeutic applications .

Key Research Gaps and Recommendations

  • Synthesis : Explore microwave-assisted alkylation to reduce reaction time and improve yield .
  • Biological Studies : Investigate potential off-target effects using kinome-wide profiling to assess selectivity .
  • Computational Tools : Integrate machine learning with retrosynthesis platforms (e.g., Pistachio) for route optimization .

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